molecular formula C18H15ClN2O2 B5508123 (4Z)-2-(2-CHLOROPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(2-CHLOROPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5508123
M. Wt: 326.8 g/mol
InChI Key: YSSMZQRRKFLSIW-WJDWOHSUSA-N
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Description

(4Z)-2-(2-CHLOROPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structural features This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-21(2)13-9-7-12(8-10-13)11-16-18(22)23-17(20-16)14-5-3-4-6-15(14)19/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSMZQRRKFLSIW-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-CHLOROPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

(4Z)-2-(2-CHLOROPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(2-CHLOROPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of chlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties

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